3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a complex organic compound belonging to the oxadiazole family, which is notable for its diverse biological activities and applications in medicinal chemistry. The compound features a unique structure that combines a pyrazole ring with an oxadiazole moiety, making it of interest for various synthetic and pharmaceutical applications.
This compound can be synthesized through various organic reactions, leveraging starting materials such as hydrazines and nitriles. Its synthesis often involves multiple steps to construct the pyrazole and oxadiazole rings effectively.
The compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It falls within the category of potential pharmaceutical agents, particularly in drug discovery contexts.
The synthesis of 3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves several key steps:
The synthetic routes often require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Advanced techniques like microwave-assisted synthesis may also be employed to enhance reaction efficiency and reduce reaction times .
The molecular formula of 3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is , with a molecular weight of approximately 344.20 g/mol. The structure comprises:
The IUPAC name for this compound is 3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. Structural representations can be derived from its canonical SMILES notation: CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC(=C(C=C3)Br)OCO4
.
3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can participate in various chemical reactions:
The choice of reagents and conditions for these reactions is critical for achieving desired outcomes while minimizing by-products. For example, nucleophilic substitution might involve using alkyl halides or other electrophiles under controlled conditions.
The mechanism of action for 3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole largely depends on its application in medicinal chemistry. Potential mechanisms include:
Research into these mechanisms often involves biochemical assays to determine efficacy against target molecules .
The compound exhibits properties typical of organic heterocycles, including:
Chemical stability and reactivity are influenced by the presence of functional groups such as bromine and nitrogen-containing rings. These properties are essential for predicting behavior during synthesis and potential applications .
3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has several scientific uses:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its therapeutic potential was recognized. The first 1,2,4-oxadiazole-containing drug, Oxolamine, was introduced in the 1960s as a cough suppressant, establishing the scaffold’s pharmaceutical relevance [1]. Over the past four decades, extensive exploration has yielded numerous clinically significant agents: Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Proxazole (gastrointestinal agent) [1] [5]. Notably, the discovery of natural 1,2,4-oxadiazoles—Phidianidines A/B from marine mollusks (2011) and quisqualic acid from Quisqualis indica seeds—demonstrated the scaffold’s biological preeminence. Phidianidines exhibit cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonism toward PTP1B/CXCR4 receptors, while quisqualic acid modulates metabotropic glutamate receptors relevant to neurodegenerative diseases [1]. This historical trajectory underscores the heterocycle’s progression from synthetic curiosity to a privileged structure in drug discovery.
Table 1: Milestone 1,2,4-Oxadiazole Therapeutics
Compound | Therapeutic Category | Key Structural Features |
---|---|---|
Oxolamine | Antitussive | 3-Aryl-5-alkyl substitution |
Pleconaril | Antiviral | 3-Trifluoromethylphenyl-5-(alkyl) linkage |
Ataluren | Muscular dystrophy (nonsense mutation readthrough) | 3-(4-Fluorophenyl)-5-(aminomethyl) |
Phidianidine A | Cytotoxic natural product | Indole-1,2,4-oxadiazole hybrid |
The 1,2,4-oxadiazole ring serves as a critical bioisostere for ester and amide functionalities, primarily due to its enhanced metabolic stability against enzymatic hydrolysis while mimicking their spatial and electronic properties [2] [7]. This bioisosteric equivalence arises from:
The bromophenyl group, particularly at the 3-position of 1,2,4-oxadiazoles, confers distinct advantages in molecular recognition and physicochemical tuning:
Heterocyclic appendages at the 5-position, exemplified by 3-isopropyl-1H-pyrazole, contribute to:
In the specific case of 3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, this architecture merges halogen-bonding capability (bromophenyl) with a H-bond-donor/acceptor heterocycle (pyrazole), creating a dual-pharmacophore system. This design leverages established structure-activity relationship principles where similar hybrids demonstrate anticancer and anti-inflammatory activities through multitarget engagement [3] [4] [10].
Table 2: Pharmacophore Contributions in 1,2,4-Oxadiazole Hybrids
Structural Motif | Key Interactions | Biological Targets Validated |
---|---|---|
4-Bromophenyl at C3 | Halogen bonding, hydrophobic stacking | Kinases (RET), HDACs, Carbonic anhydrase |
Pyrazole at C5 | H-bond donation/acceptance, dipole formation | Cannabinoid receptors (CB2), COX-2 |
3-Isopropyl substitution | Steric occlusion, lipophilicity enhancement | Anticancer agents (topoisomerase IIα) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7